molecular formula C27H26N2O5 B13540594 (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine

Cat. No.: B13540594
M. Wt: 458.5 g/mol
InChI Key: MOFPWDCXZWQZDZ-DEOSSOPVSA-N
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Description

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine is a synthetic compound often used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect amino groups during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine typically involves the following steps:

    Protection of the Amino Group: The amino group of L-phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting L-phenylalanine with Fmoc chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with 3-aminopropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale reactors are used to ensure efficient and high-yield production. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

    Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.

    Coupling: Dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst.

    Substitution: Various electrophiles such as acyl chlorides or alkyl halides.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of longer peptide chains.

    Substituted Products: Substitution reactions yield various derivatives depending on the electrophile used.

Scientific Research Applications

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine is widely used in scientific research, particularly in the fields of:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: The compound is used to study protein-protein interactions and enzyme-substrate interactions.

    Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various applications, including diagnostics and therapeutics.

Mechanism of Action

The mechanism of action of (3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in coupling reactions to form peptide bonds. The compound’s molecular targets and pathways are primarily related to its use in peptide synthesis and its interactions with other amino acids and coupling reagents.

Comparison with Similar Compounds

Similar Compounds

  • **(2S)-3-(tert-butoxy)-2-((prop-2-en-1-yloxy)carbonyl)amino)propanoic acid
  • **(2S)-2-amino-3-(5-fluoro-1H-indol-3-yl)propanoic acid hydrate
  • **(2S)-2-amino-3-((triphenylmethyl)sulfanyl)propanamide

Uniqueness

(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)propanoyl)-L-phenylalanine is unique due to its specific structure, which includes the Fmoc protecting group and the phenylalanine residue. This combination makes it particularly useful in peptide synthesis, providing both protection and reactivity in the synthesis process. Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C27H26N2O5/c30-25(29-24(26(31)32)16-18-8-2-1-3-9-18)14-15-28-27(33)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,33)(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

MOFPWDCXZWQZDZ-DEOSSOPVSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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